N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide
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Overview
Description
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is a complex organic compound with the molecular formula C25H16N2O3S. This compound is notable for its unique structure, which includes a benzofuran ring, a thiazole ring, and a benzoyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found to act as antimicrobial, antifungal, anti-inflammatory, and antitumor agents .
Mode of Action
Thiazole derivatives have been found to exhibit antibacterial activity by interacting with cell-penetrating peptides . This interaction leads to faster killing-kinetics towards bacterial cells, creation of pores in the bacterial cell membranes, and negligible haemolytic activity towards human RBCs .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities .
Result of Action
Some thiazole derivatives have been found to inhibit the growth of hela cells by stopping the division when the cells completed a division cycle before another dna synthesis phase started .
Biochemical Analysis
Biochemical Properties
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to engage in electrophilic and nucleophilic substitution reactions, which can influence its interaction with biomolecules . For instance, the compound may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially enhancing their activity and contributing to its antioxidant properties . Additionally, the benzofuran moiety may facilitate interactions with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular responses .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In cancer cells, this compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell function by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are crucial for cell survival, growth, and differentiation, and their modulation by this compound can lead to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions . For example, it may inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cancer metastasis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, such as prolonged activation of antioxidant pathways and persistent inhibition of cell proliferation . These temporal effects highlight the potential of this compound for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzofuran moiety. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of reagents such as benzoyl chloride, phenylthiazole, and benzofuran-2-carboxylic acid under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography. The choice of solvents and catalysts is crucial to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzofuran or thiazole derivatives.
Scientific Research Applications
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzoyl-phenoxy)-N-(4-phenyl-thiazol-2-yl)-acetamides: These compounds share structural similarities and exhibit comparable biological activities.
5-{2-[N′-(2-bromo-5-methoxy-benzoyl)-hydrazino]-thiazol-4-yl}-2-hydroxy-benzamide: This compound has a similar thiazole ring and benzoyl group, contributing to its biological activity.
Uniqueness
N-(5-benzoyl-4-phenylthiazol-2-yl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O3S/c28-22(17-11-5-2-6-12-17)23-21(16-9-3-1-4-10-16)26-25(31-23)27-24(29)20-15-18-13-7-8-14-19(18)30-20/h1-15H,(H,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUWXGKZXKZRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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